molecular formula C14H14O4 B021329 Nodakenetin CAS No. 495-32-9

Nodakenetin

Cat. No.: B021329
CAS No.: 495-32-9
M. Wt: 246.26 g/mol
InChI Key: FWYSBEAFFPBAQU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nodakenetin is a naturally occurring compound found in the roots of the traditional Chinese medicinal plant Notopterygium forbesii boiss. It is a type of coumarin derivative known for its potent antioxidant and anti-inflammatory properties. This compound has been studied for its potential therapeutic effects, particularly in alleviating inflammatory pain by modulating specific molecular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nodakenetin can be synthesized from β-resorcylaldehyde through a series of chemical reactions. The key steps involve the formation of 2-(α-hydroxyisopropyl)-6-hydroxycoumaran. The process includes condensation of resorcinol with ethyl bromomalonate, followed by cyclization and hydrogenation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical routes as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced catalytic methods and continuous flow reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Nodakenetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and acetylated derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Nodakenetin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of the nuclear factor kappa-B pathway, which is not a common mechanism among other similar compounds. This specificity makes it a valuable compound for targeted anti-inflammatory therapies .

Properties

IUPAC Name

(2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSBEAFFPBAQU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964239
Record name 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-32-9
Record name Nodakenetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Marmesin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NODAKENETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL4EW8LPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nodakenetin
Reactant of Route 2
Nodakenetin
Reactant of Route 3
Nodakenetin
Reactant of Route 4
Reactant of Route 4
Nodakenetin
Reactant of Route 5
Nodakenetin
Reactant of Route 6
Nodakenetin
Customer
Q & A

ANone: [] Nodakenetin exhibits anti-inflammatory activity by enhancing the expression of the nuclear factor erythroid-2-related factor (Nrf2) and suppressing the expression of nuclear factor-κB (NF-κB) in a mouse model of allergic asthma. Additionally, [] this compound was shown to alleviate inflammatory pain induced by complete Freund's adjuvant (CFA) injection in mice, further supporting its anti-inflammatory properties. This effect was linked to the inhibition of the NF-κB signaling pathway and the phosphorylation of IκBα in HEK293T cells.

ANone: [] this compound demonstrates anticancer activity against human leukemia HL-60 cells by inducing G2/M cell cycle arrest and promoting mitochondrial apoptosis. This is associated with alterations in the expression of apoptosis-related proteins, specifically an increase in Bax and a decrease in Bcl-2.

ANone: this compound has a molecular formula of C16H16O4 and a molecular weight of 272.29 g/mol. [, , ]

ANone: [] Key spectroscopic techniques used for this compound characterization include near-infrared Fourier transform Raman, surface-enhanced Raman scattering, and Fourier transform infrared spectroscopy. These methods help identify characteristic vibrations associated with the furanocoumarin ring system, ester and lactone carbonyl groups, and the presence of hyperconjugation in the molecule.

ANone: The provided research papers do not offer specific details regarding the material compatibility and stability of this compound under different conditions.

ANone: The provided research papers do not mention any catalytic properties or applications of this compound.

ANone: Yes, [] ab initio SCF Hartree–Fock computations were employed using the 6–31G basis set for geometry optimization to predict the IR and Raman spectral activities and wavenumber calculations of this compound angelate. Additionally, [] molecular docking studies were performed to investigate the interaction of this compound with the androgen receptor (AR), a target for prostate cancer, revealing potential therapeutic leads.

ANone: [] this compound exhibited significant inhibitory activity against both the primary and secondary waves of human platelet aggregation induced by ADP. This activity was compared to other coumarins isolated from the same plant, revealing the importance of the specific structural features of this compound for its anti-platelet effects.

ANone: [] The absorption and transportation characteristics of this compound and other structurally-related furocoumarins were investigated using a Caco-2 cell monolayer model. This study showed a correlation between the chemical structure, lipophilicity, and the permeability of these compounds, suggesting that structural modifications can indeed influence their absorption and transportation.

ANone: [] While the research papers do not directly address the stability of this compound, one study investigated its biotransformation by human intestinal bacteria. This research highlighted the conversion of Nodakenin to this compound by these bacteria, which could be relevant for understanding its metabolic fate and potential strategies for enhancing its bioavailability.

ANone: The provided research papers do not contain information regarding SHE regulations specific to this compound.

ANone: [, ] Research using a Caco-2 cell monolayer model suggests that this compound is absorbed through passive diffusion across intestinal epithelial cells. Additionally, [] studies in rats revealed that this compound can cross the blood-brain barrier and distribute into the cerebrospinal fluid and brain tissue.

ANone: [] The anticancer potential of this compound was investigated using human leukemia HL-60 cells. The study demonstrated its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in these cells.

ANone: [, ] The effects of this compound have been studied in vivo using xenograft mouse models of leukemia and a mouse model of inflammatory pain induced by CFA injection. These studies provided evidence for its anticancer and anti-inflammatory effects, respectively.

ANone: The research papers provided do not mention any clinical trials conducted with this compound.

ANone: The development of resistance to this compound is not discussed in the provided research papers.

ANone: The provided research papers do not discuss specific drug delivery strategies for this compound.

ANone: The research papers provided do not mention any specific biomarkers associated with this compound efficacy or adverse effects.

ANone: [, , , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and tandem mass spectrometry (MS/MS), are widely employed for the quantification and analysis of this compound in various matrices, including plant extracts, rat plasma, and bacterial cultures.

ANone: The provided research papers do not contain information on the environmental impact or degradation pathways of this compound.

ANone: The provided research papers do not provide specific details regarding the dissolution rate or solubility of this compound in different media.

ANone: [, ] Essential validation parameters for analytical methods quantifying this compound include linearity, accuracy, precision, recovery, and the limit of detection and quantification. These parameters ensure the reliability and reproducibility of the analytical data generated.

ANone: [] Various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 chromatography, are commonly employed for the isolation and purification of this compound from plant materials. These methods help ensure the compound's purity and quality.

ANone: The provided research papers do not mention any immunogenic or immunological responses elicited by this compound.

ANone: The research papers provided do not include information about this compound's interactions with drug transporters.

ANone: The provided research papers do not contain information on the potential of this compound to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research papers primarily focus on other aspects of this compound, and do not directly address its biocompatibility or biodegradability.

ANone: The provided research papers do not discuss specific alternatives or substitutes for this compound.

ANone: The provided research papers do not mention any specific guidelines for the recycling or waste management of this compound.

ANone: [, , , , , , , , ] Databases like PubChem and scientific literature provide valuable information on the structure, properties, and biological activity of this compound. Access to analytical techniques such as HPLC, NMR, and MS, as well as cell culture and animal models, are crucial for conducting further research on this compound.

ANone: [, , ] The isolation and structural elucidation of this compound from various plant sources represent significant milestones in its research history. The discovery of its anti-inflammatory, anticancer, and anti-platelet aggregation activities further advanced the understanding of its pharmacological potential.

ANone: [, , , , , , ] Research on this compound involves a multidisciplinary approach, integrating knowledge and techniques from various fields, including phytochemistry, pharmacology, medicinal chemistry, molecular biology, pharmacokinetics, and computational chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.